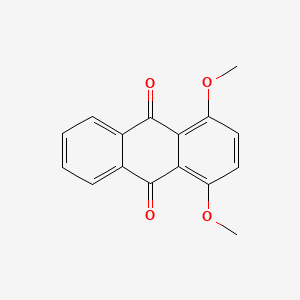

1,4-Dimethoxyanthraquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-8-12(20-2)14-13(11)15(17)9-5-3-4-6-10(9)16(14)18/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHFKYJAAJPFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295558 | |

| Record name | 1,4-Dimethoxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6119-74-0 | |

| Record name | 1,4-Dimethoxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethoxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethoxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Modifications of 1,4 Dimethoxyanthraquinone and Its Derivatives

Total Synthesis Approaches to the Anthraquinone (B42736) Core

The construction of the tricyclic anthraquinone system is a cornerstone of obtaining its derivatives. Several classical and modern synthetic methods are employed, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Diels-Alder Reactions in Anthraquinone Synthesis

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a widely used strategy for the synthesis of the anthraquinone skeleton. wikipedia.orgnih.gov This approach typically involves the reaction of a suitably substituted naphthoquinone with a diene, followed by an oxidation step to achieve the aromatic anthraquinone system. wikipedia.org The regioselectivity of the reaction is a critical aspect, influenced by the electronic properties and substitution patterns of both the diene and the dienophile. nih.gov For instance, the reaction of 1,4-naphthoquinone (B94277) with 2,4-hexadiene (B1165886) can be utilized to produce 1,4-dimethyl-9,10-anthraquinone. researchgate.net

A notable application of this strategy is in the synthesis of complex natural products. For example, the total synthesis of the bisanthraquinone antibiotic BE-43472B involved a key regioselective Diels-Alder reaction between a highly substituted diene and a juglone-based dienophile. nih.gov Similarly, Diels-Alder reactions of 1,4-anthraquinones themselves with various dienes have been used to create more complex, tetracyclic structures, which are precursors to anthracyclinone analogues. rsc.org

Table 1: Examples of Diels-Alder Reactions in Anthraquinone Synthesis

| Diene | Dienophile | Product | Reference |

|---|---|---|---|

| Buta-1,3-diene | 1,4-Naphthoquinone | Tetrahydroanthraquinone intermediate | wikipedia.org |

| 2,4-Hexadiene | 1,4-Naphthoquinone | 1,4-Dimethyl-9,10-dihydroanthraquinone | researchgate.net |

| Substituted Diene | Juglone-based Dienophile | Bisanthraquinone antibiotic precursor | nih.gov |

Friedel-Crafts Acylation Methodologies

The Friedel-Crafts acylation is a classic and industrially significant method for synthesizing the anthraquinone core. wikipedia.org This reaction typically involves the condensation of phthalic anhydride (B1165640) with a substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). nih.govroyalsocietypublishing.org The initial product is a 2-benzoylbenzoic acid, which then undergoes an intramolecular cyclization upon treatment with a strong acid like sulfuric acid to yield the anthraquinone ring system. nih.govroyalsocietypublishing.org

This methodology is versatile and allows for the preparation of a variety of substituted anthraquinones. nih.gov For example, the reaction of phthalic anhydride with benzene produces the parent 9,10-anthraquinone. wikipedia.orgyoutube.com The synthesis of isopropyl-substituted anthraquinones has been achieved through the Friedel-Crafts acylation of isopropyl-substituted benzenes with phthalic anhydride. nih.govroyalsocietypublishing.org However, these reactions can sometimes lead to mixtures of products due to rearrangements of the alkyl groups under the reaction conditions. nih.gov

Table 2: Friedel-Crafts Acylation for Anthraquinone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Intermediate | Final Product | Reference |

|---|---|---|---|---|---|

| Benzene | Phthalic Anhydride | AlCl₃ | o-Benzoylbenzoic acid | 9,10-Anthraquinone | wikipedia.org |

| Isopropyl-substituted benzenes | Phthalic Anhydride | AlCl₃ | Substituted o-benzoylbenzoic acid | Isopropyl-substituted anthraquinones | nih.govroyalsocietypublishing.org |

Cycloaddition Reactions

Beyond the well-known Diels-Alder reaction, other cycloaddition strategies have been developed for the efficient construction of the anthraquinone framework. A notable example is the transition metal-catalyzed [2+2+2] cycloaddition. mdpi.comresearchgate.net This powerful, atom-economical method allows for the assembly of the central aromatic ring from simpler building blocks.

Iridium-catalyzed [2+2+2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with various alkynes has been shown to produce a wide range of substituted anthraquinones in good to excellent yields. mdpi.comresearchgate.net This method is particularly useful for synthesizing polysubstituted anthraquinones that might be difficult to access through traditional routes. The reaction tolerates a variety of functional groups on the alkyne partner. mdpi.com Other types of cycloadditions, such as thermal and photochemical [2+2] cycloadditions, are also valuable for creating four-membered rings, which can be precursors in more complex synthetic routes. libretexts.orgacs.orgyoutube.com

Targeted Synthesis of 1,4-Dimethoxyanthraquinone

The direct synthesis of this compound often starts from a readily available precursor, 1,4-dihydroxyanthraquinone, also known as quinizarin (B34044). wikipedia.orgnih.govmedchemexpress.com Quinizarin itself can be synthesized through several methods, including the reaction of phthalic anhydride with p-chlorophenol or hydroquinone (B1673460). wikipedia.orgorgsyn.org

Methylation and Acylation Pathways from Dihydroxyanthraquinones

The most common route to this compound is the methylation of 1,4-dihydroxyanthraquinone (quinizarin). This transformation involves the conversion of the two hydroxyl groups into methoxy (B1213986) groups. While specific, detailed procedures for the direct methylation of quinizarin to this compound are not extensively detailed in the provided search results, the general principle of methylating phenolic hydroxyl groups is well-established in organic chemistry.

In a related context, the synthesis of 1,4-diaminoanthraquinone (B121737) derivatives has been achieved starting from quinizarin. For instance, 1,4-ditosylanthraquinone can be prepared from quinizarin by reacting it with p-toluenesulfonyl chloride. This tosylated intermediate can then undergo further reactions. google.com This demonstrates the reactivity of the hydroxyl groups of quinizarin towards acylation-type reactions, which is analogous to the methylation process.

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 1,4-Dimethoxyanthraquinone and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the complete assignment of the molecular skeleton and the determination of stereochemistry. tandfonline.commdpi.com

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of anthraquinone (B42736) derivatives. researchgate.net

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, the methoxy (B1213986) groups (-OCH₃) typically appear as a sharp singlet in the upfield region (δ 3.8-4.0 ppm). The aromatic protons on the unsubstituted ring exhibit complex splitting patterns (multiplets) in the downfield region (δ 7.5-8.3 ppm), characteristic of an ABCD spin system. The two protons on the substituted ring (H-2 and H-3) would appear as distinct signals, with their chemical shifts influenced by the electron-donating methoxy groups.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, characteristic signals include those for the carbonyl carbons (C=O) of the quinone system, which are highly deshielded and appear far downfield (δ > 180 ppm). The carbons bearing the methoxy groups (C-1 and C-4) are observed around δ 150-160 ppm, while the methoxy carbons themselves appear upfield (δ ~55-60 ppm). The remaining aromatic carbons produce a series of signals in the δ 120-140 ppm range.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 180 - 185 |

| Aromatic C-O | - | 155 - 160 |

| Aromatic C (quaternary) | - | 130 - 135 |

| Aromatic C-H (unsubstituted ring) | 7.7 - 8.2 | 126 - 135 |

| Aromatic C-H (substituted ring) | 7.2 - 7.4 | 120 - 125 |

| Methoxy (-OCH₃) | 3.9 - 4.1 | ~56 |

For more complex derivatives of this compound, two-dimensional (2D) NMR experiments are employed to resolve structural ambiguities and confirm atomic connectivity. nih.govtum.de

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly powerful for identifying quaternary carbons and piecing together the molecular framework by connecting different spin systems, for instance, correlating the methoxy protons to the C-1 and C-4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule and its side chains.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. tandfonline.com

The fragmentation of anthraquinone derivatives under electron impact is characterized by the successive loss of two neutral carbon monoxide (CO) molecules from the molecular ion. For this compound, additional fragmentation pathways involving the methoxy groups, such as the loss of a methyl radical (•CH₃) followed by CO, are also observed. pjsir.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. nih.goviaph.es This capability is critical for distinguishing between compounds with the same nominal mass but different chemical formulas (isobars). For this compound (C₁₆H₁₂O₄), the calculated exact mass is 268.0736 Da. HRMS can confirm this mass with high precision, providing strong evidence for the compound's identity. nih.gov This technique is invaluable in metabolomic studies and for the characterization of novel synthetic derivatives. rsc.orgrsc.org

| Ion Formula | m/z (Calculated) | Description |

|---|---|---|

| [C₁₆H₁₂O₄]⁺˙ | 268.0736 | Molecular Ion (M⁺˙) |

| [C₁₅H₁₂O₃]⁺˙ | 240.0786 | Loss of CO |

| [C₁₅H₉O₄]⁺ | 253.0501 | Loss of •CH₃ |

| [C₁₄H₉O₃]⁺ | 225.0552 | Loss of •CH₃ and CO |

| [C₁₄H₁₂O₂]⁺˙ | 212.0837 | Loss of 2 x CO |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

IR and UV-Vis spectroscopy are used to probe the vibrational and electronic properties of molecules, respectively, providing valuable information about functional groups and conjugation. researchgate.net

Infrared (IR) Spectroscopy : The IR spectrum of this compound displays characteristic absorption bands corresponding to its specific functional groups. The most prominent peaks are the strong C=O stretching vibrations of the quinone system, typically found in the range of 1650-1680 cm⁻¹. Other key absorptions include C-O stretching for the aryl-ether bonds (around 1250 cm⁻¹) and C=C stretching vibrations for the aromatic rings (1580-1600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum of anthraquinones is characterized by multiple absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov For this compound, the presence of the electron-donating methoxy groups (auxochromes) causes a bathochromic (red) shift of the absorption maxima compared to the unsubstituted anthraquinone parent molecule. Typically, strong absorption bands are observed in the UV region (250-300 nm) and a weaker, longer-wavelength band in the visible or near-UV region (380-450 nm), which is responsible for the compound's color. nih.govphotochemcad.com

| Spectroscopic Technique | Feature | Typical Range / Value |

|---|---|---|

| Infrared (IR) | C=O Stretch (Quinone) | 1650 - 1680 cm⁻¹ |

| C=C Stretch (Aromatic) | 1580 - 1600 cm⁻¹ | |

| C-O Stretch (Aryl Ether) | 1240 - 1270 cm⁻¹ | |

| UV-Visible (in Ethanol) | π → π* Transition | ~250 nm, ~280 nm |

| n → π* Transition | ~380 - 410 nm |

The combination of IR and UV-Vis spectroscopy provides a unique "molecular fingerprint" for this compound. longdom.orgphysicsworld.comnih.gov The precise positions and relative intensities of the absorption bands in the IR spectrum are highly specific to the molecule's structure, allowing for its rapid identification and differentiation from isomers or impurities. mdpi.comnih.gov

In studies involving complex derivatives, these spectroscopic techniques can also offer insights into molecular conformation. mdpi.com Changes in the electronic environment or steric interactions due to different substituents can lead to shifts in the UV-Vis absorption maxima. Similarly, intramolecular interactions, such as hydrogen bonding in hydroxylated derivatives, can significantly alter the frequencies of the corresponding vibrational modes in the IR spectrum, providing clues about the molecule's preferred three-dimensional shape.

Advanced IR Techniques in Biological Research

While traditional infrared (IR) spectroscopy is a staple for chemical identification, its spatial resolution is limited by the diffraction of light, making it unsuitable for subcellular analysis. Advanced IR techniques overcome this barrier, offering the potential to visualize the distribution of small molecules like this compound within biological systems at the nanoscale.

Photothermal AFM-IR: Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy is a photothermal technique that combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. An AFM probe detects the local thermal expansion of a sample induced by the absorption of tunable IR laser light. This method can achieve a spatial resolution of less than 10 nm, allowing for the chemical mapping of a compound's location within specific organelles or cellular microenvironments. In the context of biological research on this compound, AFM-IR could be employed to study its uptake and distribution in single cells or tissues without the need for fluorescent labels, providing direct chemical information correlated with cellular morphology.

QCL-IR: Quantum Cascade Lasers (QCLs) are high-powered, tunable mid-infrared light sources that significantly enhance the capabilities of IR spectroscopy and imaging. QCL-based spectroscopy offers a high signal-to-noise ratio and rapid data acquisition, making it ideal for real-time analysis of biological processes. In a research setting, QCL-IR microscopy could be used to generate high-contrast chemical images of tissues or cell cultures treated with this compound, quantifying its concentration and observing metabolic changes in real-time. This is particularly valuable for studying the compound's mode of action or its effects on cellular biochemistry.

O-PTIR: Optical Photothermal Infrared (O-PTIR) spectroscopy is another pump-probe technique that provides sub-micron IR spatial resolution. It uses a visible laser to probe the photothermal response induced by a tunable IR pump laser. A key advantage of O-PTIR is that it is a non-contact method performed in reflection mode, which simplifies sample preparation and is suitable for analyzing live cells in aqueous environments. This technique could allow researchers to study the interaction of this compound with cellular components in their native state, providing valuable insights into its biological activity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and conformation, which are critical for understanding a molecule's properties and interactions.

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 643078 nih.gov. The analysis reveals the solid-state conformation of the molecule, showing the planarity of the anthraquinone core and the orientation of the methoxy substituents. This structural data is foundational for computational modeling, such as molecular docking studies, to predict its binding affinity to biological targets.

| Parameter | Value |

|---|---|

| CCDC Number | 643078 |

| Empirical Formula | C16H12O4 |

| Formula Weight | 268.26 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.3368 (17) |

| b (Å) | 20.325 (4) |

| c (Å) | 7.6322 (15) |

| α (°) | 90 |

| β (°) | 115.15 (3) |

| γ (°) | 90 |

| Volume (ų) | 1170.1 (4) |

| Z | 4 |

Chromatographic Purity Assessment in Research Compounds

Ensuring the purity of a research compound is essential for the validity and reproducibility of experimental results. Chromatographic techniques are the primary methods used for purity assessment, separating the target compound from impurities such as starting materials, byproducts, or degradation products.

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and widely used technique for preliminary purity analysis. For a compound like this compound, a sample is spotted onto a stationary phase, typically a silica (B1680970) gel plate, and developed with an appropriate mobile phase. A common mobile phase for anthraquinone derivatives is a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate. After development, the plate is visualized under UV light (typically at 254 nm), where a pure compound should appear as a single spot with a characteristic retention factor (Rf) value. The absence of secondary spots indicates a high level of purity.

High-Performance Liquid Chromatography (HPLC-UV/MS): HPLC provides a more sensitive and quantitative assessment of purity. A reversed-phase C18 column is commonly used for the analysis of anthraquinone derivatives, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape sielc.comcabidigitallibrary.org.

The sample is injected into the HPLC system, and its components are separated based on their affinity for the stationary phase. A UV detector monitors the eluent, and a pure sample of this compound will exhibit a single major peak at a specific retention time. The purity can be quantified by integrating the area of this peak, which should be >95% for most research applications. Coupling the HPLC system to a Mass Spectrometer (HPLC-MS) provides further confirmation of identity and purity. The mass spectrometer detects the mass-to-charge ratio (m/z) of the eluting peak, which should correspond to the molecular weight of this compound, confirming that the peak is indeed the target compound and not an impurity with a similar UV absorbance.

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|

| TLC | Silica Gel 60 F254 | Hexane:Ethyl Acetate or Toluene:Ethyl Acetate mixtures | UV Light (254 nm) |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | UV-Vis (Diode Array Detector), Mass Spectrometry (MS) |

Molecular and Cellular Biological Activities of 1,4 Dimethoxyanthraquinone and Its Analogues Excluding Human Clinical Data

Anticancer Mechanisms and Cellular Effects in Preclinical Models

Modulation of Cell Cycle Progression

Anthraquinone (B42736) derivatives have been shown to exert their anticancer effects by modulating the cell cycle, a critical process for tumor growth and proliferation. Studies on analogues of 1,4-dimethoxyanthraquinone indicate that these compounds can induce cell cycle arrest, primarily at the G2/M phase. This arrest is a key mechanism for inhibiting the division of cancer cells.

For instance, certain anthraquinone derivatives have been observed to cause an accumulation of cells in the G2/M phase in human bladder carcinoma (NTUB1) cells. This cell cycle arrest is associated with the upregulation of cyclin B1 and p21 expression nih.gov. The protein p21 is a well-known inhibitor of cyclin-dependent kinases (CDKs), and its increased expression can halt the cell cycle. Similarly, physcion (B1677767), an anthraquinone found in rhubarb, induces G0/G1 phase arrest in MDA-MB-231 human breast cancer cells. This is achieved by down-regulating the expression of key cell cycle regulatory proteins such as Cyclin D1, Cyclin A, CDK4, and CDK2 researchgate.netresearchgate.netresearchgate.net.

While direct studies on this compound are limited, research on the related compound 1,4-anthraquinone (B1204791) suggests it may arrest early stages of cell cycle progression in L1210 leukemic cells, as indicated by a decrease in the mitotic index researchgate.netnih.gov. Another related compound, a 5,7-dimethoxy-1,4-naphthoquinone derivative, was found to cause an increase in the cell population at the G2/M phase in HL-60 cells researchgate.netnih.gov.

Induction of Apoptosis and Programmed Cell Death Pathways (e.g., Paraptosis, Autophagy)

Anthraquinone and naphthoquinone derivatives are known to induce various forms of programmed cell death in cancer cells, including apoptosis, paraptosis, and autophagy.

Apoptosis: Apoptosis, or programmed cell death, is a primary mechanism by which many anticancer agents eliminate tumor cells. Structurally similar compounds to this compound have been shown to induce apoptosis through mitochondria-dependent (intrinsic) pathways. This is often characterized by the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases nih.govplos.org. For example, a novel 1,4-naphthoquinone (B94277) derivative was found to induce apoptosis in MDA-MB-231 breast cancer cells, as evidenced by increased caspase 3/7 activity and annexin-V positivity nih.gov. Synthetic analogues of 1,4-anthraquinone have been shown to trigger the release of mitochondrial cytochrome c and induce the activities of initiator caspase-9 and effector caspase-3 in HL-60 cells nih.gov. The intrinsic pathway of apoptosis is regulated by the Bcl-2 family of proteins, and some anthraquinones have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 nih.govplos.org.

Paraptosis: Some novel anthraquinone compounds have been found to induce a form of programmed cell death known as paraptosis. This is a non-caspase-dependent cell death characterized by extensive cytoplasmic vacuolization, and swelling of the endoplasmic reticulum and mitochondria. One study identified a novel anthraquinone compound that kills tumor cells exclusively through paraptosis, suggesting this could be a potential strategy for cancers with impaired apoptotic pathways nih.gov. This particular compound did not appear to involve the phosphatidylserine (B164497) translocation associated with apoptosis or cell cycle arrest nih.gov.

Autophagy: Autophagy is another cellular process that can be modulated by anthraquinone derivatives. It is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. While it can act as a survival mechanism for cancer cells, excessive autophagy can also lead to cell death. Some anthraquinone derivatives have been shown to induce autophagy in cancer cells nih.gov.

DNA Damage and Topoisomerase Inhibition

A significant mechanism of action for many quinone-based anticancer drugs is their ability to cause DNA damage and inhibit the function of topoisomerases, enzymes crucial for DNA replication and transcription.

Quinone analogues can generate reactive oxygen species (ROS), which can lead to DNA strand breaks nih.gov. The phosphorylation of histone H2AX at serine 139 is a known marker for DNA damage, and some 1,4-naphthoquinone derivatives have been shown to increase its levels in cancer cells nih.gov. Furthermore, 2,6-dimethoxy-1,4-benzoquinone, a related compound, has been shown to cause a dose-dependent amount of DNA fragmentation in V79 cells nih.govresearchgate.net. The induction of DNA damage can trigger apoptotic pathways, leading to cancer cell death nih.gov.

Many clinically important anticancer drugs with a quinone nucleus, such as doxorubicin (B1662922) and mitoxantrone, are effective inhibitors of DNA topoisomerases mdpi.com. These enzymes resolve topological problems in DNA during various cellular processes. Anthraquinones can act as topoisomerase II poisons, stabilizing the enzyme-DNA complex and leading to DNA strand breaks mdpi.comresearchgate.net. Some 5,8-dimethoxy-1,4-naphthoquinone derivatives have been evaluated for their ability to inhibit DNA topoisomerase I nih.gov. The inhibition of these enzymes disrupts DNA replication and repair, ultimately leading to cell death mdpi.com.

Interaction with Molecular Targets (e.g., Akt1 Kinase, Nucleoside Transporters)

Akt1 Kinase: The protein kinase B (PKB)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its overactivation is common in many cancers. Therefore, Akt1 has emerged as a promising therapeutic target. Molecular docking studies have suggested that natural anthraquinones have the potential to act as Akt1 inhibitors umsha.ac.irumsha.ac.ir. A study on 5,7-dimethoxy-1,4-phenanthrenequinone, a compound with a similar dimethoxy-quinone structure, identified it as a covalent allosteric Akt inhibitor that targets the Cys310 residue of the kinase nih.govtmu.edu.tw. This inhibition blocks the kinase activity of Akt and suppresses downstream signaling nih.gov. While direct experimental evidence for this compound is lacking, these findings suggest that it and its analogues could potentially target the Akt signaling pathway.

Nucleoside Transporters: Nucleoside transporters are integral membrane proteins that facilitate the transport of nucleosides across the cell membrane, which are essential for the synthesis of nucleic acids. The inhibition of these transporters can disrupt DNA synthesis and repair in cancer cells. The compound 1,4-anthraquinone has been shown to inhibit the cellular transport of both purine (B94841) and pyrimidine (B1678525) nucleosides researchgate.netnih.gov. This blockage of nucleoside uptake prevents their incorporation into DNA, contributing to the compound's antiproliferative effects researchgate.netnih.gov. This suggests that related compounds like this compound might also interact with and inhibit nucleoside transporters.

Impact on Chemoresistance in Cellular Models

In Vitro Cytotoxicity Evaluation in Cancer Cell Lines

The cytotoxic effects of this compound and its analogues have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions. While a comprehensive set of IC50 values for this compound is not available in the public domain, studies on structurally related compounds provide insights into their potential anticancer activity.

For instance, various 5,8-dimethoxy-1,4-naphthoquinone (DMNQ) derivatives have been synthesized and tested. The cytotoxic activity of these compounds against L1210 and P388 cancer cells showed ED50 values ranging from 0.26 to 40.41 µg/mL researchgate.net. In another study, 1,4-naphthoquinone oxime derivatives were evaluated against five human cancer cell lines, with one compound showing potent activity against MDA-MB-231, BEL-7402, and A2780 cells with IC50 values of 0.66, 5.11, and 8.26 µM, respectively nih.gov. A series of 7-methyljuglone (B1678795) derivatives, which are also 1,4-naphthoquinones, exhibited significant toxicity against MCF-7, HeLa, SNO, and DU145 human cancer cell lines, with the most potent derivative having an IC50 value of 5.3 µM in HeLa cells nih.gov.

Below is a table summarizing the in vitro cytotoxicity of some 1,4-naphthoquinone and anthraquinone derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50/ED50 Value |

|---|---|---|---|

| 1,4-Naphthoquinone Oxime Derivative (Compound 14) | MDA-MB-231 | Breast Cancer | 0.66 ± 0.05 µM |

| 1,4-Naphthoquinone Oxime Derivative (Compound 14) | BEL-7402 | Liver Cancer | 5.11 ± 0.12 µM |

| 1,4-Naphthoquinone Oxime Derivative (Compound 14) | A2780 | Ovarian Cancer | 8.26 ± 0.22 µM |

| 7-Methyljuglone Derivative (Compound 19) | HeLa | Cervical Cancer | 5.3 µM |

| 7-Methyljuglone Derivative (Compound 19) | DU145 | Prostate Cancer | 6.8 µM |

| 5,8-dimethoxy-1,4-naphthoquinone (DMNQ) derivatives | P388 | Leukemia | 0.26-40.41 µg/mL |

In Vivo Efficacy Studies in Non-Human Tumor Models

While specific in vivo efficacy studies for this compound are not extensively detailed in the available literature, research on its structural analogues, including other substituted anthraquinones and naphthoquinones, provides significant insights into their potential antitumor activities.

Substituted alkylaminoanthraquinones have demonstrated considerable activity in various transplanted murine tumor models, such as P388 and L1210 leukemias, B16 melanoma, and colon carcinoma 26. Two derivatives, 1,4-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione and 1,4-dihydroxy-5,8-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione, exhibited curative activity in these models. Notably, the dihydroxy- derivative showed a tenfold greater potency, suggesting that structural modifications significantly impact in vivo efficacy. All tested aminoanthraquinones were potent inhibitors of DNA and RNA synthesis in vitro and bound strongly to DNA.

Analogues based on the 1,4-naphthoquinone scaffold have also shown promise in vivo. One novel derivative demonstrated a significant reduction in tumor volume in a zebrafish larvae xenograft model using human MCF-7 breast cancer cells. In another study, a different 1,4-naphthoquinone derivative showed significant antitumor effects in a nude mouse model of triple-negative breast cancer (MDA-MB-231 cells). These findings underscore the potential of the broader quinone chemical class as a basis for developing new anticancer agents.

The development of various animal tumor models, including patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), provides robust platforms for evaluating the preclinical efficacy of such compounds.

Antimicrobial Activities and Mechanisms

Anthraquinones and their analogues are recognized for a wide range of antimicrobial activities, including antibacterial, antifungal, antiviral, and antiplasmodial effects.

The antibacterial action of anthraquinone analogues is multifaceted. Key mechanisms include the inhibition of biofilm formation, disruption of the bacterial cell wall, inhibition of nucleic acid and protein synthesis, and blockage of metabolic energy pathways.

Biofilm Inhibition: Biofilms, communities of microorganisms embedded in a polymeric matrix, contribute significantly to antibiotic resistance. Several anthraquinone and naphthoquinone compounds have been shown to inhibit biofilm formation by pathogenic bacteria such as Staphylococcus aureus and Streptococcus mutans. For instance, thymoquinone, a quinone compound, has been shown to inhibit the production of autoinducers and virulence factors in P. aeruginosa, enhancing its susceptibility to other antimicrobials. Hydroquinone (B1673460) derivatives, particularly 2,5-bis(1,1,3,3-tetramethylbutyl) hydroquinone (TBHQ), have also been found to efficiently inhibit biofilm formation by both methicillin-sensitive and methicillin-resistant S. aureus (MRSA) strains. The mechanism for some quinones may involve the NADH:quinone oxidoreductase enzyme WrbA, a potential modulator of biofilms.

Cell Wall and Membrane Disruption: Some anthraquinone analogues, such as aloe-emodin, are proposed to exert their antibacterial effect by disrupting bacterial membranes. This disruption can interfere with essential cellular processes and lead to bacterial cell death. The inhibitory effect of purpurin, an anthraquinone, on the FtsZ protein, which is crucial for bacterial cell division and wall synthesis, further highlights this mechanism.

The structure of these compounds plays a crucial role in their activity. Generally, substituents that increase polarity enhance antibacterial effects. For example, a dimethoxy derivative of 1-hydroxy-2-methyl-anthraquinone showed high activity against MRSA strains.

Table 1: Antibacterial Activity of Selected Anthraquinone Analogues

| Compound/Analogue | Target Organism(s) | Observed Effect/Mechanism |

|---|---|---|

| Emodin (B1671224) | S. aureus, B. subtilis, MRSA | Broad-spectrum activity, interacts with biofilms, interferes with DNA/protein synthesis. |

| Thymoquinone | P. aeruginosa | Inhibits autoinducer and virulence factor production, enhances susceptibility to nisin. |

| TBHQ (Hydroquinone) | S. aureus (MSSA & MRSA) | Efficiently inhibits biofilm formation, suppresses expression of quorum sensing effector RNAIII. |

| Purpurin | Bacteria | Inhibits FtsZ protein, interfering with cell wall division. |

| Dimethoxy anthraquinone derivative | MRSA, Vibrio spp. | High activity against MRSA strains. |

Naphthoquinones and anthraquinones have demonstrated significant potential as antifungal agents. Their mechanisms of action are often attributed to their redox properties, which allow them to interact with critical cellular components like enzymes and fungal DNA.

One of the primary antifungal mechanisms involves the disruption of the fungal membrane. A study on 2,3-dibromo-1,4-naphthoquinone (B88232) (2,3-DBNQ) showed it was highly effective against various fungi, including Candida species and dermatophytes. The compound was found to interfere with fungal membrane permeability, leading to the leakage of intracellular components. Other dimeric cationic naphthoquinone analogues have been shown to exert their antifungal activity via a pore formation mechanism.

Structural modifications have been shown to enhance the antifungal profiles of quinone derivatives. For example, halogenated naphthoquinone derivatives and those containing sulfur have shown pronounced antifungal activities, sometimes exceeding that of established drugs like miconazole. Plumbagin, a natural naphthoquinone, has also been investigated for its potent activity against C. albicans.

Several anthraquinone analogues have been identified as having antiviral properties against a range of viruses. One study found that anthraquinones with the hydroxyl and alkyl substitution pattern of emodin were active against enveloped viruses like herpes simplex virus, vesicular stomatitis virus, and vaccinia virus.

Compounds such as quinalizarin, emodin, and alizarin (B75676) have shown activity against human cytomegalovirus (HCMV), including ganciclovir-resistant strains. This suggests they could serve as prototypes for a new class of anti-HCMV drugs.

More recently, anthraquinone analogues have been investigated for activity against influenza A virus and coronaviruses. Emodin has been reported to block the interaction of the SARS-CoV spike protein with the ACE-2 receptor and inhibit the 3a ion channel of coronaviruses. Halogenation of the emodin structure was found to improve its antiviral activity against human coronavirus NL63.

Table 2: Antiviral Activity of Selected Anthraquinone Analogues

| Compound/Analogue | Target Virus | Observed Effect/Mechanism |

|---|---|---|

| Hypericin, Emodin | Enveloped viruses (HSV, VSV, Vaccinia) | Virucidal activity. |

| Quinalizarin, Rhein, Alizarin | Human Cytomegalovirus (HCMV) | Antiviral activity against ganciclovir-sensitive and -resistant strains. |

| Emodin | Coronaviruses (SARS-CoV, HCoV-NL63) | Blocks spike protein interaction with ACE-2; inhibits 3a ion channel. |

| Polygodoquinone A | Influenza A Virus | Remarkable inhibitory activity. |

Quinone structures are a key pharmacophore in the development of antimalarial drugs. A number of natural and synthetic anthraquinones and naphthoquinones have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The position and nature of substituents on the anthraquinone skeleton significantly influence antiplasmodial activity. For example, a study on anthraquinones from Rennellia elliptica found that a new compound, 1,2-dimethoxy-6-methyl-9,10-anthraquinone, exhibited strong inhibition of P. falciparum growth (IC50 value of 1.1 µM). Interestingly, its analogue with a hydroxyl group at C-1 instead of a methoxy (B1213986) group showed no significant activity, highlighting the importance of specific substitutions.

The proposed mechanisms of action for these compounds are varied. Some quinones are thought to act as "subversive substrates," shuttling electrons and generating reactive oxygen species that are toxic to the parasite. Others may act as DNA-alkylating agents or inhibit key parasitic enzymes, such as glutathione (B108866) reductase, which is crucial for the parasite's antioxidant defense.

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Modulation

The quinone moiety is central to the biological activity of these compounds, largely due to its ability to participate in redox cycling and modulate cellular levels of reactive oxygen species (ROS). This activity can be either protective (antioxidant) or damaging (pro-oxidant), depending on the specific compound, cellular context, and concentration.

Many natural anthraquinones exhibit antioxidant properties, which are linked to pharmacological effects such as anti-inflammatory and neuroprotective activities. However, the antioxidant capacity is highly dependent on the molecular structure. For instance, the methylation of hydroxyl groups on some quinone structures can lead to a complete loss of antioxidant activity.

Conversely, the anticancer and antimicrobial effects of many quinone derivatives are directly attributed to their ability to generate ROS. This ROS production can induce oxidative stress, leading to damage of microbial DNA, proteins, and cell membranes. In cancer cells, elevated ROS levels can trigger apoptosis (programmed cell death) through the modulation of signaling pathways like MAPK and STAT3. Novel 1,4-naphthoquinone derivatives have been shown to significantly increase ROS levels in liver cancer cells, leading to apoptosis. Thymoquinone has also been demonstrated to induce ROS generation in a concentration-dependent manner in breast cancer cells. This ROS-mediated mechanism is a promising strategy for developing new anticancer and antimicrobial agents.

Free Radical Scavenging Activities

Anthraquinones are recognized for their capacity to scavenge free radicals, a property central to their antioxidant effects. This activity is commonly evaluated through in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays nih.govnih.govnih.gov. The ability of these compounds to donate a hydrogen atom or an electron to stabilize free radicals is a key aspect of their antioxidant mechanism nih.govnih.gov.

The free radical scavenging potential of anthraquinone derivatives can be influenced by their structural characteristics, including the presence and position of hydroxyl and methoxy groups. For instance, studies on various anthraquinone analogues have demonstrated a range of scavenging efficiencies. While specific IC50 values for this compound are not extensively documented in the available literature, data from related compounds provide insight into the antioxidant capacity of this class of molecules. For example, certain synthetic anthraquinone-cyclopentanone derivatives have been reported to exhibit moderate DPPH free radical scavenging activity semanticscholar.org. Similarly, other studies have highlighted the significant radical scavenging properties of various anthraquinone compounds researchgate.netnih.gov.

| Compound | DPPH Scavenging Activity (% inhibition at 100 µg/mL) | Reference |

|---|---|---|

| Anthraquinone-coumarin derivative 1o | 50.68% | nih.gov |

| Anthraquinone derivative 2 | 65.2% | researchgate.net |

Modulation of Cellular Antioxidant Systems

Beyond direct free radical scavenging, this compound and its analogues can influence cellular antioxidant defenses through the modulation of key signaling pathways. One of the most significant of these is the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway nih.govnih.govresearchgate.net. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes mdpi.comresearchgate.net.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1). However, upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription. This leads to an increased synthesis of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and components of the glutathione system nih.govnih.gov.

The activation of the Nrf2 pathway by quinones is often linked to their ability to undergo redox cycling. The oxidation of hydroquinones to their corresponding quinone forms can trigger the Nrf2 response nih.govnih.gov. This suggests that this compound, through its quinone structure, may participate in redox processes that lead to the activation of the Nrf2/ARE pathway, thereby enhancing the cell's intrinsic antioxidant capacity.

Pro-oxidant Effects in Specific Contexts

While often lauded for their antioxidant properties, anthraquinones, including this compound and its analogues, can exhibit pro-oxidant effects under certain conditions. This dual nature is particularly evident in the context of cancer therapy researchgate.netnih.govresearchgate.net. In some cancer cell lines, anthraquinone derivatives have been shown to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death researchgate.netnih.govcsir.co.za.

This pro-oxidant activity is often attributed to the ability of the quinone moiety to undergo redox cycling. In this process, the quinone is reduced to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals and regenerate the parent quinone. This cycle can lead to a significant increase in intracellular ROS levels, overwhelming the cellular antioxidant defenses and triggering apoptotic pathways nih.govresearchgate.net. The generation of ROS by naphthoquinone derivatives has been identified as a key mechanism in their anticancer activity nih.gov.

It is this context-dependent behavior that makes anthraquinones a subject of intense research. Their ability to act as antioxidants in normal cells while promoting oxidative stress in cancer cells presents a promising avenue for the development of targeted cancer therapies rsc.org.

Anti-inflammatory Properties and Molecular Pathways (e.g., NF-κB Inhibition)

This compound and its analogues have demonstrated significant anti-inflammatory properties, which are often mediated through the inhibition of key pro-inflammatory signaling pathways nih.govnih.govresearchgate.net. A central player in the inflammatory response is the nuclear factor-kappa B (NF-κB) pathway nih.govnih.govresearchgate.net. NF-κB is a transcription factor that controls the expression of a multitude of genes involved in inflammation, including those encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules nih.gov.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins known as IκBs. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBs. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes researchgate.net.

Several studies have shown that quinone derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB pathway nih.govnih.gov. For instance, dehydroxymethylepoxyquinomicin (DHMEQ), an NF-κB inhibitor, has been shown to enhance the chemoresponsiveness of cholangiocarcinoma cells nih.gov. An analogue of this compound, 6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone, has been reported to inhibit the production of inflammatory mediators such as prostaglandin (B15479496) D2 and leukotriene C4 nih.gov. This inhibition of key inflammatory pathways underscores the therapeutic potential of this compound and its analogues in managing inflammatory conditions.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone | COX-2 | 0.08 | nih.gov |

| COX-1 | 0.27 | ||

| 5-LOX | 0.032 |

Structure Activity Relationship Sar Studies of 1,4 Dimethoxyanthraquinone and Its Analogues

Impact of Substituents on Biological Potency and Selectivity

The potency and selectivity of 1,4-dimethoxyanthraquinone analogues can be significantly altered by modifying the substituents on the anthraquinone (B42736) scaffold. These modifications influence the molecule's electronic properties, lipophilicity, steric profile, and ability to interact with biological targets.

The methoxy (B1213986) groups at the C-1 and C-4 positions of this compound play a pivotal role in defining its biological and chemical characteristics. These groups enhance the compound's solubility and reactivity in comparison to other anthraquinones. The presence of methoxy groups is known to improve membrane permeability, a critical factor for cellular uptake and biological activity. This is in contrast to hydroxylated analogs, which, despite being more polar, may show reduced activity due to lower membrane permeability.

From a chemical standpoint, the electron-donating nature of the methoxy groups helps to stabilize the quinoid form of the molecule. This stabilization can influence the compound's redox properties, which are often linked to the mechanisms of action for anthraquinones, such as the generation of reactive oxygen species. Furthermore, the methoxy groups provide sites for potential chemical modification, allowing for the synthesis of a diverse range of derivatives. For instance, the methoxy groups on the this compound starting material can be substituted to create new analogues. colab.ws

Studies comparing methoxylated and hydroxylated anthraquinones reveal the nuanced role of these substituents. For example, while methoxylation can enhance cytotoxicity in some contexts, hydroxylation is sometimes crucial for other activities like enzyme inhibition. In a study on cholinesterase inhibition, hydroxylated derivatives of anthraquinone were found to be more potent than their methoxylated counterparts, where the bulkier methoxy groups could cause steric hindrance and disrupt crucial hydrogen bonds with enzyme residues.

Replacing the methoxy groups of this compound with hydroxyl or amino functionalities leads to significant changes in biological activity. Hydroxyl groups, as seen in the analogue quinizarin (B34044) (1,4-dihydroxyanthraquinone), increase the polarity of the molecule. However, this increased polarity does not always translate to higher potency. Studies have shown that hydroxylated analogs can exhibit reduced anticancer activity compared to their methoxylated counterparts, a difference attributed to the superior membrane permeability conferred by the methoxy groups. Nonetheless, the presence and position of hydroxyl groups are considered critical for the antitumor activity of many anthraquinones. rsc.org The number of hydroxyl groups on the aromatic ring has been shown to directly influence biological activity by affecting both drug uptake into cells and the interaction with the target, such as DNA. nih.gov

Amino substitutions can lead to a marked increase in biological potency. The introduction of amino groups, especially in the form of aminoalkylamino side chains, has been shown to significantly enhance the antiproliferative activities of anthraquinones against various cancer cell lines. nih.gov These amino-substituted derivatives often exert their effects through mechanisms like DNA intercalation. For example, 1-(butylamino)-4-methoxyanthraquinone, derived from this compound, shows notable anticancer activity. The length and nature of the alkyl chain in these amino substituents are also critical determinants of activity.

The introduction of halogen atoms and alkyl groups onto the anthraquinone scaffold provides another avenue for modulating biological activity. Halogenation can significantly impact the electronic and lipophilic properties of the molecule. For instance, 2,3-bis(chloromethyl)-1,4-dimethoxyanthraquinone has been identified as a bioreductible alkylating agent, a class of compounds with potential anticancer applications. mdpi.com The chlorine atoms in this molecule serve as leaving groups in alkylation reactions that can damage biological macromolecules in cancer cells. mdpi.com While direct studies on halogenated this compound are limited, research on related quinone structures shows that increasing the number of chlorine atoms can enhance insecticidal and fungicidal activity. biointerfaceresearch.com The introduction of bromine has also been used to create reactive intermediates for further functionalization of the anthraquinone core. colab.ws

The size and nature of alkyl groups substituted on the anthraquinone ring also play a critical role. SAR studies on 2-substituted-1,4-dihydroxyanthraquinone derivatives have shown that anti-proliferative activity is dependent on the length of the alkyl chain. researchgate.net Analogues with shorter alkyl chains (e.g., C2-C6) tend to demonstrate moderate to good anti-proliferative activity, whereas those with longer chains (longer than heptyl) often exhibit negligible activity. researchgate.net This suggests an optimal size for the alkyl substituent to ensure effective interaction with the biological target without causing steric hindrance or excessive lipophilicity.

Positional Isomerism and Conformation Effects on Bioactivity

The specific placement of substituents on the anthraquinone ring, known as positional isomerism, has a profound effect on the molecule's bioactivity. A clear example is the comparison between this compound and its isomer, 1,3-dimethoxyanthraquinone (B157787). Studies have revealed that the 1,3-isomer exhibits significantly stronger cytotoxicity against cancer cell lines like MCF-7. This highlights that even a subtle shift in the position of a methoxy group can dramatically alter biological potency, likely due to changes in the molecule's electronic distribution and how it fits into a target binding site. Similarly, the 1,8-dimethoxy isomer shows different activity profiles compared to the 1,4-isomer, with its anti-cholinesterase activity being virtually abolished due to steric hindrance from the methoxy groups.

Development of Privileged Anthraquinone Scaffolds for Biological Research

The anthraquinone core is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govelsevierpure.comresearchgate.netnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity, making it a versatile starting point for the development of new drugs. researchgate.netnih.gov The rigid and planar tricyclic aromatic system of anthraquinone is well-suited for interacting with various biological macromolecules, including enzymes and nucleic acids. nih.gov Its structure allows it to intercalate into DNA, a mechanism central to the activity of many anticancer drugs. nih.gov

The true power of the anthraquinone scaffold lies in its capacity for diverse functionalization. nih.gov The substitution pattern on the ring system, particularly at key positions like C1, C4, C5, and C8, can be tailored to direct the molecule's interaction towards a specific biological target. nih.govelsevierpure.com For example, modifying the substituents has led to the development of anthraquinone-based compounds that act as P2 receptor antagonists, enzyme inhibitors, and anticancer agents targeting topoisomerases. nih.govnih.gov This adaptability makes the anthraquinone framework a valuable chemical template for generating libraries of compounds in the pursuit of new therapeutic agents for a wide range of diseases. nih.gov

Ligand Efficiency and Physicochemical Descriptors in SAR Assessment

In modern drug discovery, SAR analysis is often augmented by the use of computational tools and physicochemical descriptors to rationalize and predict biological activity. Quantitative Structure-Activity Relationship (QSAR) is a key technique that aims to build mathematical models correlating the chemical structure of a compound with its biological potency. frontiersin.orgnih.gov This involves calculating a variety of molecular descriptors that quantify the physicochemical properties of the molecule. frontiersin.org

For anthraquinone derivatives, important descriptors include:

Lipophilicity (LogP): This parameter affects solubility, membrane permeability, and binding to hydrophobic pockets in target proteins.

Electronic Descriptors: These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to participate in charge-transfer and redox reactions. frontiersin.org

Steric and Topological Descriptors: Parameters like molecular weight, molar refractivity, and various topological indices describe the size and shape of the molecule. frontiersin.org

Ligand Efficiency (LE) is another critical metric used in lead optimization. It relates the binding affinity (potency) of a molecule to its size (typically measured by the number of heavy atoms). A related metric, Lipophilic Ligand Efficiency (LLE) , relates potency to the lipophilicity (LogP) of the compound. These indices help medicinal chemists design compounds that are not just potent, but also have favorable "drug-like" properties, avoiding the unnecessary increase in size and lipophilicity that can lead to poor pharmacokinetic profiles. In the development of anthraquinone-based inhibitors for enzymes like phosphoglycerate mutase 1 (PGAM1), iterative cycles of design, synthesis, and testing, guided by SAR and structural biology, have successfully led to potent and specific inhibitors. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to model the electronic structure and forecast the reactivity of compounds like 1,4-Dimethoxyanthraquinone.

The reactivity of the anthraquinone (B42736) core can be analyzed through DFT-derived parameters. The methoxy (B1213986) groups at the 1 and 4 positions of this compound are electron-donating, which influences the electron density distribution across the planar tricyclic structure. This, in turn, affects the molecule's chemical behavior. Quantum chemical parameters such as chemical hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω) can be calculated to provide a quantitative measure of the molecule's reactivity. iiste.orgmdpi.com For instance, the distribution of electrostatic potential can reveal electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. iiste.orgmdpi.com

Table 1: Representative Frontier Orbital Energies for Anthraquinone Scaffolds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Unsubstituted Anthraquinone | -6.99 | -2.79 | 4.20 |

| Anthraquinone-Thiophene Derivative | -5.88 | -2.78 | 3.10 |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein or nucleic acid. nih.govnih.govnih.gov These methods are instrumental in drug discovery for predicting binding modes and affinities. nih.govnih.gov

Molecular docking simulations place a ligand into the binding site of a target protein and score the interaction to estimate binding affinity. researchgate.net Studies on various anthraquinone derivatives have shown their potential to bind to numerous biological targets, including enzymes and DNA. tandfonline.comresearchgate.net The binding affinity is often expressed as a docking score or binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. tandfonline.com

For anthraquinone derivatives, key interactions often involve:

Hydrogen Bonds: Formed between the quinone oxygens or substituent groups (like the methoxy oxygens in this compound) and amino acid residues in the protein's active site. nih.gov

Hydrophobic Interactions: The planar, aromatic ring system of the anthraquinone core frequently engages in π-π stacking or other hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the interaction. By simulating the movement of atoms over time, MD can assess the stability of the docked pose and confirm that the key interactions are maintained. nih.govnih.govwhiterose.ac.uk

Docking studies predict the specific orientation (or "pose") of the ligand within the active site. nih.govnih.gov For example, in a study of anthraquinone derivatives as inhibitors of Mycobacterium tuberculosis DNA gyrase B, docking simulations identified key interactions within the ATP-binding pocket. nih.gov Similarly, research on anthraquinones targeting PGAM1, an enzyme overexpressed in cancer, used docking and MD simulations to identify crucial residues (F22, K100, R116) involved in binding. nih.gov

These simulations can reveal how substituents on the anthraquinone scaffold influence binding. The methoxy groups of this compound, for instance, could act as hydrogen bond acceptors or sterically guide the molecule into a specific orientation within a binding pocket, thereby determining its inhibitory potential and selectivity for a given target. nih.gov

Table 2: Example of Docking Results for an Anthraquinone Derivative

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| DNA Gyrase B | Anthraquinone Derivative | -10.5 | Asp79, Gly77, Ala52 |

| PGAM1 | Anthraquinone Derivative | -9.2 | R116, W115, F22 |

In Silico Prediction of ADME in Research Models

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves using computational models to estimate the pharmacokinetic properties of a compound. sdiarticle4.comresearchgate.net These tools are vital in early-stage drug discovery to filter out candidates with poor ADME profiles before committing to expensive experimental testing. asianpubs.org

Web-based tools and software like SwissADME and pkCSM are commonly used to predict a range of ADME properties based on a molecule's structure. sdiarticle4.comresearchgate.net For this compound, these predictors can estimate properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes.

Key predicted ADME parameters include:

Lipophilicity (LogP): The octanol-water partition coefficient, which influences solubility and membrane permeability.

Aqueous Solubility (LogS): A critical factor for absorption and distribution.

Gastrointestinal (GI) Absorption: Prediction of whether a compound is likely to be well-absorbed from the gut.

Cytochrome P450 (CYP) Inhibition: Predicts if the compound is likely to inhibit major metabolic enzymes, which can lead to drug-drug interactions.

Drug-likeness: Evaluates the compound's structure against established rules, such as Lipinski's Rule of Five, to assess its suitability as an oral drug candidate.

Studies on quinone and anthraquinone derivatives often use these tools to provide an early assessment of their pharmacokinetic viability. nanobioletters.comresearchgate.net For instance, predictions might show high GI absorption for a compound but also potential inhibition of a specific CYP enzyme, providing valuable information for further development.

Table 3: Predicted ADME Properties for a Representative Anthraquinone Structure

| Property | Predicted Value/Classification |

|---|---|

| Lipophilicity (LogP) | 3.10 |

| Aqueous Solubility (LogS) | -4.5 (Poorly soluble) |

| GI Absorption | High |

| Blood-Brain Barrier Permeant | No |

| CYP2D6 Inhibitor | Yes |

| Lipinski's Rule Violations | 0 |

Machine Learning and Chemoinformatics in Anthraquinone Research

The integration of computational tools, particularly machine learning and chemoinformatics, has revolutionized the study of anthraquinones, enabling researchers to analyze complex datasets and predict molecular behaviors with increasing accuracy. researchgate.net These in silico approaches are pivotal in accelerating the discovery and development of new anthraquinone derivatives with desired properties by modeling the intricate relationships between chemical structure and biological or physical characteristics. researchgate.netnih.gov

Predictive Modeling for Structure-Property Relationships

Predictive modeling, primarily through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a cornerstone of modern chemoinformatics. These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or other properties. nih.gov For anthraquinone derivatives, these models are instrumental in forecasting a range of endpoints, from anticancer cytotoxicity to physicochemical characteristics, thereby guiding the synthesis of more effective and targeted molecules. nih.govfrontiersin.org

Machine learning algorithms, encompassing both linear and non-linear methods, are frequently employed to build robust QSAR/QSPR models. These models can elucidate the key molecular features that govern the activity of anthraquinone compounds. By identifying these critical structural attributes, researchers can rationally design novel derivatives with enhanced efficacy. frontiersin.org

A significant application of predictive modeling in anthraquinone research is the in silico assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Early prediction of these pharmacokinetic and toxicity profiles is crucial for weeding out compounds that are likely to fail in later stages of drug development. researchgate.net Computational tools can forecast parameters such as aqueous solubility, blood-brain barrier permeability, and potential for hepatotoxicity, offering a comprehensive preclinical evaluation of new anthraquinone-based drug candidates. nih.gov For instance, the ADMET properties of anthraquinone derivatives like emodin (B1671224) and chrysophanol (B1684469) have been computationally analyzed to predict their pharmacokinetic behavior and potential toxicity. nih.gov

Table 1: In Silico ADMET Prediction for Select Anthraquinone Derivatives

| Compound | Predicted Human Intestinal Absorption | Predicted Aqueous Solubility (logS) | Predicted Blood-Brain Barrier Penetration | Predicted Hepatotoxicity |

| Emodin | Good | -3.5 | Low | High |

| Chrysophanol | Good | -4.2 | Medium | High |

This table is generated based on conceptual information from the search results. Actual numerical values from a specific predictive tool would be needed for a precise data table.

Virtual Screening for Novel Bioactive Anthraquinones

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This method significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, saving considerable time and resources. mdpi.com For anthraquinones, virtual screening has been effectively used to discover novel compounds with potential therapeutic applications, particularly in cancer research. nih.govresearchgate.net

Molecular docking, a key component of virtual screening, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The strength of the interaction is often estimated using a scoring function, which provides a binding energy value. A lower binding energy typically indicates a more stable and favorable interaction. nih.govmdpi.com

In the context of anticancer research, various anthraquinone derivatives have been virtually screened against key protein targets involved in cancer progression. For example, emodin and chrysophanol were analyzed through molecular docking against several cancer-related proteins, including caspase-3, Bcl-2, TNIK, and CDK2, to evaluate their potential as anticancer agents. The results indicated strong binding energies, suggesting that these compounds could be effective inhibitors of these targets. nih.gov Similarly, newly synthesized anthraquinone derivatives have been evaluated for their anticancer activity against the PC-3 prostate cancer cell line, with molecular docking used to elucidate their binding modes and predict their inhibitory potential. researchgate.net

Table 2: Molecular Docking Scores of Anthraquinone Derivatives Against Cancer-Related Protein Targets

| Compound | Target Protein | Binding Energy (kcal/mol) |

| Emodin | Caspase-3 | -8.5 |

| Emodin | Bcl-2 | -9.2 |

| Emodin | TNIK | -9.8 |

| Emodin | CDK2 | -9.1 |

| Chrysophanol | Caspase-3 | -8.2 |

| Chrysophanol | Bcl-2 | -8.9 |

| Chrysophanol | TNIK | -9.5 |

| Chrysophanol | CDK2 | -8.8 |

Data sourced from a molecular docking study on emodin and chrysophanol. nih.gov

While these computational methodologies have been extensively applied to the broader class of anthraquinones, specific predictive modeling and virtual screening studies focused exclusively on this compound were not prominently available in the reviewed literature. However, the principles and techniques described are directly applicable and provide a powerful framework for future computational investigations into the properties and potential bioactivities of this compound.

Emerging Research Directions and Future Perspectives in 1,4 Dimethoxyanthraquinone Research

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes to 1,4-dimethoxyanthraquinone and its derivatives is a cornerstone of ongoing research. Traditional methods are being challenged by innovative approaches that offer improved yields, scalability, and milder reaction conditions.

A significant advancement lies in the utilization of ruthenium-catalyzed cross-coupling reactions. Researchers have successfully employed this methodology for the arylation of this compound, taking advantage of the differential reactivity between C-H and C-O bonds to achieve selective substitution of the alkoxy groups. colab.ws This approach opens avenues for creating a diverse library of arylated anthraquinones with potential applications in optoelectronics. colab.ws Another promising strategy involves the Diels-Alder cycloaddition of 1,4-dimethoxybenzoquinone with 1,3-butadienes, followed by oxidative dehydrogenation, which presents a scalable route to the anthraquinone (B42736) core.

Furthermore, mechanochemistry is emerging as a green and efficient alternative for synthesizing polyaromatic compounds, including anthraquinone derivatives. semanticscholar.org This solvent-free approach addresses the challenge of poor solubility often encountered with these molecules, offering a more sustainable and economically viable synthetic pathway. semanticscholar.org Researchers are also exploring the 5-endo-dig cyclization of 2-alkynyl-3-amino-1,4-dimethoxyanthraquinone under mild basic conditions to create novel heterocyclic fused anthraquinones. researchgate.netnih.gov

| Methodology | Key Features | Advantages | Challenges |

| Ruthenium-Catalyzed Cross-Coupling | Selective arylation at C-O bonds | High selectivity, access to diverse derivatives | Catalyst cost and optimization |

| Diels-Alder Reaction | Scalable route to the anthraquinone core | High scalability, good yields | Synthesis of specific dienophiles |

| Mechanochemistry | Solvent-free synthesis | Environmentally friendly, efficient for insoluble compounds | Specialized equipment required |

| 5-endo-dig Cyclization | Formation of heterocyclic fused systems | Mild reaction conditions, novel structures | Availability of starting materials |

Investigation of Underexplored Biological Activities and Mechanisms

While the anticancer properties of some anthraquinones are well-documented, the full spectrum of this compound's biological activities remains an area of active investigation. Current research is delving into its potential as an antimicrobial and anti-inflammatory agent, and exploring its mechanisms of action at a molecular level.

Recent studies have highlighted the antibacterial and antifungal properties of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, by potentially inhibiting biofilm formation and disrupting cell walls. The compound's ability to interfere with essential metabolic pathways and cellular structures is believed to be central to its antimicrobial efficacy.

In the context of cancer research, investigations are moving beyond simple cytotoxicity assays to unravel the specific molecular targets and signaling pathways modulated by this compound. Studies suggest that it can induce apoptosis in cancer cells through the activation of caspase pathways. However, a deeper understanding of its interaction with key cellular proteins like topoisomerases, kinases, and telomerases is needed to fully elucidate its anticancer mechanism. researchgate.net The exploration of these underexplored biological activities is crucial for identifying new therapeutic applications for this compound and its derivatives. nih.govmdpi.com

Design and Synthesis of Multi-Targeting Anthraquinone Analogues

The complexity of diseases like cancer and Alzheimer's has spurred the development of multi-target directed ligands (MTDLs), and the anthraquinone scaffold is proving to be a valuable platform for this approach. nih.gov Researchers are designing and synthesizing novel this compound analogues that can simultaneously interact with multiple biological targets, potentially leading to enhanced therapeutic efficacy and reduced drug resistance. nih.gov

One strategy involves creating hybrid molecules that combine the anthraquinone core with other pharmacophoric elements. nih.gov This approach aims to incorporate diverse biological activities into a single molecule. nih.gov For instance, the fusion of heteroarene systems to the anthraquinone structure is being explored to develop new antitumor drugs with multi-target action. researchgate.net

In the context of Alzheimer's disease, the design of MTDLs based on the anthraquinone scaffold is focused on simultaneously targeting key pathological players such as cholinesterases, β-amyloid aggregation, and tau protein hyperphosphorylation. nih.gov While some methoxy-substituted anthraquinone analogues have shown limited activity, the strategic placement of functional groups is critical for achieving the desired multi-target profile. nih.gov The development of these sophisticated analogues represents a promising frontier in the quest for more effective treatments for multifactorial diseases. nih.govnih.gov

Application in Materials Science and Other Non-Biological Fields

The unique electronic and photophysical properties of the anthraquinone core make this compound and its derivatives attractive candidates for applications beyond the biological realm, particularly in materials science. colab.ws

A key area of interest is the development of new materials for optoelectronic devices. colab.ws The ability to functionalize the anthraquinone nucleus through methods like ruthenium-catalyzed arylation allows for the fine-tuning of its electronic properties, leading to the creation of compounds with potential use in organic light-emitting diodes (OLEDs) and other electronic components. colab.ws The resulting diaryl and heterocyclic amine-substituted anthraquinones, with their electron-donating and accepting moieties, are particularly promising in this regard. colab.ws